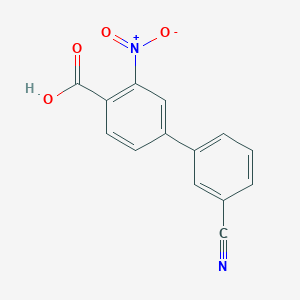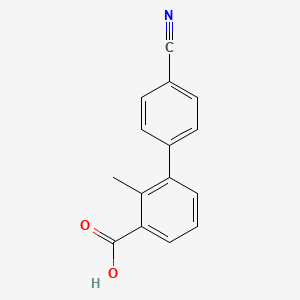
3-(3-Cyanophenyl)-5-nitrobenzoic acid, 95%
Descripción general
Descripción
3-(3-Cyanophenyl)-5-nitrobenzoic acid, 95%, is a type of organic compound which is composed of a nitro group, a phenyl group, and a carboxylic acid group. It is also known as 3-Cyano-5-nitrobenzoic acid, 5-Nitro-3-cyanobenzoic acid, and 5-Nitro-3-cyanophenylacetic acid. This compound has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. It can be used as a reagent in many chemical reactions, as a starting material for the synthesis of various organic compounds, and as an intermediate in the production of pharmaceuticals. In addition, this compound has been studied for its potential medicinal properties and biochemical effects.
Mecanismo De Acción
The mechanism of action of 3-(3-Cyanophenyl)-5-nitrobenzoic acid, 95%, is still under investigation. However, it is thought that this compound may act as an inhibitor of enzymes involved in the synthesis of fatty acids and proteins. In addition, it is believed that this compound may interfere with the activity of certain enzymes involved in the metabolism of lipids and carbohydrates.
Biochemical and Physiological Effects
3-(3-Cyanophenyl)-5-nitrobenzoic acid, 95%, has been found to have antioxidant and anti-inflammatory properties. It has also been found to have potential applications in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease. In addition, this compound has been found to have potential applications in the treatment of inflammatory conditions, such as arthritis and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3-Cyanophenyl)-5-nitrobenzoic acid, 95%, in laboratory experiments include its availability in high purity, its low cost, and its wide range of applications. The main limitation of this compound is the potential for toxicity, as it has been found to be toxic to certain types of cells. Therefore, it is important to use this compound with caution and in accordance with safety protocols.
Direcciones Futuras
The potential applications of 3-(3-Cyanophenyl)-5-nitrobenzoic acid, 95%, are still being explored. Future research could focus on the development of new synthetic methods for the production of this compound, as well as the development of new applications for this compound. In addition, further research could be conducted to explore the biochemical and physiological effects of this compound, and to develop new methods for its use in the treatment of various diseases. Finally, further research could be conducted to explore the potential for this compound to be used as an inhibitor of enzymes involved in the synthesis of fatty acids and proteins.
Métodos De Síntesis
3-(3-Cyanophenyl)-5-nitrobenzoic acid, 95%, can be synthesized by a variety of methods. One common method is the nitration of 3-cyanophenylacetic acid with nitric acid. This reaction yields the desired compound in a yield of approximately 95%. Another method involves the condensation of 3-cyanophenylacetic acid with nitrobenzene in the presence of an acid catalyst. This reaction yields the desired compound in a yield of approximately 85%.
Aplicaciones Científicas De Investigación
3-(3-Cyanophenyl)-5-nitrobenzoic acid, 95%, has been studied for its potential medicinal properties and biochemical effects. It has been found to have antioxidant and anti-inflammatory properties, and to have potential applications in the treatment of various diseases. In addition, this compound has been studied for its potential use as an inhibitor of enzymes involved in the synthesis of fatty acids. It has also been studied for its potential use as an inhibitor of enzymes involved in the synthesis of proteins.
Propiedades
IUPAC Name |
3-(3-cyanophenyl)-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c15-8-9-2-1-3-10(4-9)11-5-12(14(17)18)7-13(6-11)16(19)20/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLNSCQPIXELOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688800 | |
| Record name | 3'-Cyano-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261901-97-6 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-cyano-5-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261901-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Cyano-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















